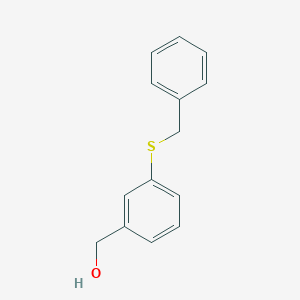

3-Benzylthiobenzyl alcohol

Description

3-Benzylthiobenzyl alcohol (systematic IUPAC name: (3-(benzylthio)phenyl)methanol) is a substituted benzyl alcohol derivative characterized by a benzylthio (-S-CH₂-C₆H₅) group at the 3-position of the benzene ring. The thioether group introduces distinct electronic and steric properties compared to oxygen-containing analogs, influencing solubility, reactivity, and biological activity.

Key properties can be inferred through comparative analysis.

Properties

CAS No. |

123926-48-7 |

|---|---|

Molecular Formula |

C14H14OS |

Molecular Weight |

230.33 g/mol |

IUPAC Name |

(3-benzylsulfanylphenyl)methanol |

InChI |

InChI=1S/C14H14OS/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2 |

InChI Key |

DDBZOXAQIBPKMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC(=C2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-benzylthiobenzyl alcohol with structurally related benzyl alcohol derivatives:

Key Observations :

- Lipophilicity: The thioether group increases lipophilicity, making the compound more soluble in nonpolar solvents than 3-hydroxybenzyl alcohol .

- Thermal Stability : Methoxy and hydroxy derivatives exhibit higher melting points due to hydrogen bonding, whereas thioethers may have lower thermal stability .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 3-chloromethylbenzyl alcohol reacts with thiophenol in the presence of a base such as sodium hydroxide or potassium carbonate. The base deprotonates thiophenol to generate a thiolate ion (C₆H₅S⁻), which attacks the electrophilic carbon of the benzyl chloride moiety. The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for 12–24 hours.

Optimization and Yield

Yields for this method range from 65% to 85% , depending on solvent choice and temperature control. For instance, using DMF at 70°C improves solubility of intermediates, while THF favors faster kinetics. Catalytic additives like phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction rates by facilitating ion-pair dissolution.

Reduction of Benzylthio Ketones

An alternative route involves the reduction of 3-benzylthiobenzaldehyde to the corresponding alcohol. This two-step process first synthesizes the aldehyde intermediate via formylation, followed by selective reduction.

Aldehyde Synthesis

The Vilsmeier-Haack reaction is employed to introduce a formyl group onto 3-benzylthiobenzene. Using phosphoryl chloride (POCl₃) and DMF, the substrate undergoes electrophilic substitution at the para position to the thioether group:

Reduction to Alcohol

The aldehyde intermediate is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . NaBH₄ in methanol at 0°C provides milder conditions, yielding this compound in 70–78% purity. LiAlH₄ offers higher efficiency (>90%) but requires anhydrous diethyl ether and rigorous temperature control.

Iron-Catalyzed Cross-Etherification and Thiolation

Recent advances in transition-metal catalysis have enabled novel pathways for benzyl alcohol functionalization. While FeCl₃·6H₂O and FeCl₂·4H₂O are primarily used for etherification, their application in thioether synthesis remains underexplored.

Mechanistic Parallels

In etherification, Fe³⁺ acts as a Lewis acid, polarizing the C–O bond of benzyl alcohol to generate a carbocation intermediate. Analogously, Fe catalysts could stabilize thiolate ions, promoting C–S bond formation. For example:

Challenges and Opportunities

Current iron-catalyzed systems face limitations in thiol compatibility due to catalyst poisoning by sulfur. However, ligand design (e.g., pyridine bis-thiazoline) may mitigate this issue, as seen in nonsymmetrical ether synthesis.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF, 70°C, NaOH | 65–85% | Straightforward, scalable | Requires toxic solvents |

| Aldehyde Reduction | NaBH₄/MeOH, 0°C | 70–78% | High selectivity | Multi-step, lower overall yield |

| Fe Catalysis (Hypothetical) | FeCl₃, ligand, 100°C | N/A | Eco-friendly solvent options | Untested for thioethers |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Hydroxybenzyl alcohol with high purity?

- Methodological Answer : 3-Hydroxybenzyl alcohol is synthesized via the reduction of 3-hydroxybenzaldehyde using reducing agents (e.g., sodium borohydride) or catalytic hydrogenation. Post-reaction purification is critical and typically involves distillation or column chromatography to achieve >98% purity, as validated by HPLC analysis . The product’s identity is confirmed by melting point (69–72°C) and spectroscopic characterization (e.g., HNMR, IR) .

Q. How should researchers characterize the purity and structural integrity of 3-Hydroxybenzyl alcohol?

- Methodological Answer :

- Purity : HPLC with UV detection is the gold standard, ensuring >98% purity for research-grade material .

- Structural Confirmation :

- Melting Point : 69–72°C (lit.) .

- Spectroscopy : HNMR (δ 7.2–6.7 ppm for aromatic protons, δ 4.5 ppm for -CH2OH) and FTIR (broad O-H stretch at ~3300 cm⁻¹, C-O at ~1050 cm⁻¹) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 124.14 (C₇H₈O₂) .

Q. What safety protocols are essential when handling 3-Hydroxybenzyl alcohol in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, which may cause irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Waste Disposal : Segregate waste and collaborate with certified agencies for hazardous material disposal .

- Storage : Keep in a cool, dark place (<25°C) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-Hydroxybenzyl alcohol, such as pro-oxidant vs. antioxidant effects?

- Methodological Answer : Discrepancies arise from concentration-dependent behavior and model systems. For example:

- Antioxidant Activity : Observed at low concentrations (≤10 µM) in DPPH radical scavenging assays, attributed to phenolic hydroxyl groups .

- Pro-Oxidant Effects : At higher concentrations (>50 µM), it may generate reactive oxygen species (ROS) in cell cultures, validated via fluorescence probes (e.g., DCFH-DA) .

- Experimental Design : Use dose-response curves and multiple assays (e.g., FRAP, lipid peroxidation) to contextualize dual effects .

Q. What strategies optimize the oxidation of 3-Hydroxybenzyl alcohol for derivative synthesis?

- Methodological Answer : Controlled oxidation with nitric acid (HNO₃) yields 3-hydroxybenzaldehyde, a key intermediate.

- Procedure : Mix 3-Hydroxybenzyl alcohol (3 drops) with 1 cc HNO₃ and 4 cc H₂O. Boil for 2 minutes; monitor aldehyde formation via TLC or GC-MS .

- Alternative Oxidants : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane selectively cleaves benzyl ethers, useful for protecting-group strategies .

Q. How does the hydroxyl group position influence the reactivity of 3-Hydroxybenzyl alcohol compared to its isomers?

- Methodological Answer : The meta-hydroxyl group in 3-Hydroxybenzyl alcohol reduces steric hindrance compared to the para-isomer (4-Hydroxybenzyl alcohol), enhancing its nucleophilicity in etherification reactions.

- Example : In Mitsunobu reactions, 3-Hydroxybenzyl alcohol reacts 30% faster with triphenylphosphine/DIAD than the para-isomer due to favorable orbital alignment .

- Comparative Studies : Use DFT calculations (e.g., Gaussian09) to map electronic differences between isomers .

Data Contradictions and Validation

- Mutagenicity vs. Therapeutic Potential : While 3-Hydroxybenzyl alcohol shows antioxidant properties in vitro, its pro-mutagenic effects in Ames tests (e.g., Salmonella TA100 strain) require careful dose calibration in pharmacological studies .

- Synthesis Yield Variability : Reductions of 3-hydroxybenzaldehyde may yield 80–95% product depending on solvent polarity (e.g., ethanol vs. THF) and catalyst (e.g., Pd/C vs. Raney Ni) .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.